Lipophilicity: Iodo-Propyl vs Methylene Analog
The target compound's lipophilicity, a key determinant of membrane permeability and non-specific binding, is quantifiably higher than its closest structural analog. The calculated partition coefficient (XLogP3-AA) for 1-[3-(2-iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is 6.2, compared to 5.5 for 1-[(2-iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole (CAS 918892-35-0), which contains a shorter methylene linker [1]. This +0.7 log unit increase indicates that the propyl-linked compound is approximately 5 times more lipophilic, a significant difference that would alter its partition into lipid membranes, plasma protein binding, and potentially its CNS penetration profile [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.2 |
| Comparator Or Baseline | 1-[(2-iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole (CAS 918892-35-0): 5.5 |
| Quantified Difference | Δ = +0.7 log units (approximately 5x more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantifiable physiochemical divergence means the target compound should not be used interchangeably with the methylene analog in biological assays where lipophilicity-driven off-target effects or pharmacokinetics are a consideration.
- [1] PubChem Compound Summary for CID 71426118, 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole. National Center for Biotechnology Information, 2025. View Source
